molecular formula C22H15NO5 B2514300 (Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one CAS No. 314024-64-1

(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one

Cat. No.: B2514300
CAS No.: 314024-64-1
M. Wt: 373.364
InChI Key: OTWCVSMILUJPFR-ATRNFBLSSA-N
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Description

(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a methoxystyryl group, a chromenylmethylene group, and an oxazol-5(4H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxycinnamaldehyde with 4-oxo-4H-chromene-3-carbaldehyde in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound may be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one
  • (Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)thiazol-5(4H)-one
  • (Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)imidazol-5(4H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

314024-64-1

Molecular Formula

C22H15NO5

Molecular Weight

373.364

IUPAC Name

(4Z)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-4-[(4-oxochromen-3-yl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C22H15NO5/c1-26-18-8-4-2-6-14(18)10-11-20-23-17(22(25)28-20)12-15-13-27-19-9-5-3-7-16(19)21(15)24/h2-13H,1H3/b11-10+,17-12-

InChI Key

OTWCVSMILUJPFR-ATRNFBLSSA-N

SMILES

COC1=CC=CC=C1C=CC2=NC(=CC3=COC4=CC=CC=C4C3=O)C(=O)O2

solubility

not available

Origin of Product

United States

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